Cas no 72-89-9 (Coenzyme A, S-acetate)

Coenzyme A, S-acetate structure
Coenzyme A, S-acetate structure
상품 이름:Coenzyme A, S-acetate
CAS 번호:72-89-9
MF:C23H38N7O17P3S
메가와트:809.57
CID:564035
PubChem ID:444493

Coenzyme A, S-acetate 화학적 및 물리적 성질

이름 및 식별자

    • Coenzyme A, S-acetate
    • Acetyl coenzyme A
    • ACETYL COENZYME A TRILITHIUM SALT TRIHYDRATE
    • [14C]-Acetylcholine
    • [14C]-Acetyl-Coenzyme A
    • [3H]-A
    • Acetyl choline ion
    • acetylcholine
    • acetylcholine cation
    • Acetylcholinum
    • Acetyl-CoA,Tri-Na
    • Acetyl-Coenzyme A
    • acetylocholine
    • Ach
    • Azetylcholin
    • Choline acetate (ester)
    • trilithium,[2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate,trihydrate
    • S-Acetyl coenzyme A
    • Acetyl coenzyme A
    • Acetyl CoA
    • S-acetylcoenzym A
    • acetyl-S-Coenzyme A
    • S-Acetylcoenzyme A
    • ac-CoA
    • acetylcoenzyme-A
    • 66874-07-5
    • UNII-76Q83YLO3O
    • LMFA07050281
    • 11C-Acetylcoenzyme-A; (Acyl-CoA); [M+H]+;
    • S-acetyl CoA
    • acetylCoA
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate
    • C00024
    • ACO
    • MOLI001840
    • HY-114293
    • AKOS025311419
    • 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(acetylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
    • ac-S-CoA
    • S-acetate CoA
    • CHEMBL1230809
    • D01AWE
    • SCHEMBL6086
    • DTXSID30992686
    • ZSLZBFCDCINBPY-ZSJPKINUSA-N
    • S-Acetyl coenzyme A
    • S-acetate Coenzyme A
    • S-acetyl-CoA
    • BDBM50541870
    • Q715317
    • S-acetyl-coenzyme A
    • C23-H38-N7-O17-P3-S
    • acetyl coenzyme-A
    • ac-Coenzyme A
    • 72-89-9
    • 12-Hydroxy Taurolithocholic Acid Sulfate Disodium Salt
    • acetyl-CoA
    • 76Q83YLO3O
    • acetyl-S-CoA
    • 9H-purin-6-amine,9-[5-O-[[[[[(3R)-4-[[3-[[2-(acetylthio)ethyl]amino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl]oxy]hydroxyphosphinyl]oxy]hydroxyphosphinyl]-3-O-phosphono-beta-D-ribofuranosy
    • CHEBI:15351
    • acetyl coenzyme *a
    • GTPL3038
    • AcCoA
    • l]-
    • BDBM213238
    • CS-0081944
    • EINECS 200-790-9
    • ac-S-Coenzyme A
    • C23H38N7O17P3S
    • MeSH ID: D000105
    • S-{(9R,13S,15S)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} ethanethioate (non-preferred name)
    • NS00016933
    • acetyl-CoA tetraanion
    • acetyl-coenzyme A(4-)
    • AcCoA(4-)
    • DB-074639
    • 인치: 1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18+,22-/m1/s1
    • InChIKey: ZSLZBFCDCINBPY-ZSJPKINUSA-N
    • 미소: O[C@@H]1[C@H](OP(O)(O)=O)[C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C)O[C@H]1N1C=NC2=C(N=CN=C12)N

계산된 속성

  • 정밀분자량: 809.12600
  • 동위원소 질량: 809.126
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 9
  • 수소 결합 수용체 수량: 22
  • 중원자 수량: 51
  • 회전 가능한 화학 키 수량: 20
  • 복잡도: 1380
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 5
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 389Ų
  • 소수점 매개변수 계산 참조값(XlogP): _5.6

실험적 성질

  • 밀도: 1.903
  • 굴절률: 1.718
  • PSA: 425.34000
  • LogP: 0.94640

Coenzyme A, S-acetate 보안 정보

  • 저장 조건:0°C

Coenzyme A, S-acetate 합성 방법

합성회로 1

반응 조건
1.1
참조
De novo biosynthesis of alpha-zingiberene from glucose in Escherichia coli
By Zhang, Suping et al, Biochemical Engineering Journal, 2021, 176, 108188

합성회로 2

반응 조건
1.1R:
2.12 min, rt
3.1C:9027-46-7
참조
LsrF, a coenzyme A-dependent thiolase, catalyzes the terminal step in processing the quorum sensing signal autoinducer-2
By Marques, Joao C. et al, Proceedings of the National Academy of Sciences of the United States of America, 2014, 111(39), 14235-14240

합성회로 3

반응 조건
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
참조
An N-Aroyltransferase of the BAHD Superfamily Has Broad Aroyl CoA Specificity in Vitro with Analogues of N-Dearoylpaclitaxel
By Nevarez, Danielle M. et al, Journal of the American Chemical Society, 2009, 131(16), 5994-6002

합성회로 4

반응 조건
1.1R:KHCO3, S:H2O, S:MeCN, 10 min, rt
1.2R:HCl, S:H2O, pH 2
참조
Substrate Specificity of 2-Hydroxyglutaryl-CoA Dehydratase from Clostridium symbiosum: Toward a Bio-Based Production of Adipic Acid
By Parthasarathy, Anutthaman et al, Biochemistry, 2011, 50(17), 3540-3550

합성회로 5

반응 조건
1.1S:H2O
참조
Thioester hydrolysis and C-C bond formation by carboxymethylproline synthase from the crotonase superfamily
By Batchelar, Edward T. et al, Angewandte Chemie, 2008, 47(48), 9322-9325

합성회로 6

반응 조건
1.1S:THF, 24 h, rt
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 6 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
참조
Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium
By Pal, Mohan and Bearne, Stephen L., Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

합성회로 7

반응 조건
1.1R:R:R:S:H2O
참조
6-Deoxyerythronolide B Analogue Production in Escherichia coli through Metabolic Pathway Engineering
By Kennedy, Jonathan et al, Biochemistry, 2003, 42(48), 14342-14348

합성회로 8

반응 조건
1.1
참조
Bacillus cereus strain 10-L-2 produces two arylamine N-acetyltransferases that transform 4-phenylenediamine into 4-aminoacetanilide
By Mulyono et al, Journal of Bioscience and Bioengineering, 2007, 103(2), 147-154

합성회로 9

반응 조건
1.1R:EtN(Pr-i)2, R:PyBOP, S:CH2Cl2, 12 h, rt
2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt
3.1S:AcOH, S:H2O, 5 h, rt
4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5
4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5
4.3R:HCO2H, S:H2O, S:MeCN
참조
Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and Proteins
By Agarwal, Vinayak et al, Organic Letters, 2015, 17(18), 4452-4455

합성회로 10

반응 조건
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
참조
Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coli
By Dekishima, Yasumasa et al, Journal of the American Chemical Society, 2011, 133(30), 11399-11401

합성회로 11

반응 조건
1.1R:KHCO3, S:H2O, S:MeCN, rt
1.2R:H+, pH 2
참조
On the thermodynamic equilibrium between (R)-2-hydroxyacyl-CoA and 2-enoyl-CoA
By Parthasarathy, Anutthaman et al, FEBS Journal, 2010, 277(7), 1738-1746

합성회로 12

반응 조건
1.1R:R:MgCl2, C:9027-42-3, C:9029-91-8, S:H2O, 1 h, 30°C, pH 7.4
참조
Biocatalytic Total Synthesis of Ikarugamycin
By Greunke, Christian et al, Angewandte Chemie, 2017, 56(15), 4351-4355

합성회로 13

반응 조건
1.1R:MgCl2, C:9013-18-7, C:Cleland's reagent, C:34369-07-8, C:Ortho-Gynol, S:H2O, 2 h, 30°C, pH 8
1.2R:CHCl3
참조
Identification of an α-Oxoamine Synthase and a One-Pot Two-Step Enzymatic Synthesis of α-Amino Ketones
By Zhou, Ting et al, Organic Letters, 2021, 23(1), 37-41

합성회로 14

반응 조건
1.1R:D-Glucose, S:H2O, 28 h
참조
Engineered ethanol-driven biosynthetic system for improving production of acetyl-CoA derived drugs in Crabtree-negative yeast
By Liu, Yiqi et al, Metabolic Engineering, 2019, 54, 275-284

합성회로 15

반응 조건
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
참조
Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane Acceptor
By Nawarathne, Irosha N. and Walker, Kevin D., Journal of Natural Products, 2010, 73(2), 151-159

합성회로 16

반응 조건
1.1C:1H-Imidazole, S:H2O, 10 min, rt
참조
A simple and efficient method to prepare thio-esters in aqueous solutions
By Coleman, Tricia M. et al, Tetrahedron Letters, 2005, 46(25), 4307-4310

합성회로 17

반응 조건
1.1R:MgCl2, R:KCl, C:9027-46-7, S:H2O, pH 8.1
참조
Engineering potassium activation into biosynthetic thiolase
By Marshall, Andrew C. and Bruning, John B., Biochemical Journal, 2021, 478(15), 3047-3062

합성회로 18

반응 조건
1.1S:H2O, 72 h, 37°C
참조
Metabolic engineering of Clostridium acetobutylicum for the production of butyl butyrate
By Noh, Hyeon Ji et al, Applied Microbiology and Biotechnology, 2018, 102(19), 8319-8327

Coenzyme A, S-acetate Raw materials

Coenzyme A, S-acetate Preparation Products

Coenzyme A, S-acetate 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Amadis Chemical Company Limited
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nantong Boya Environmental Protection Technology Co., Ltd
pengshengyue
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
pengshengyue
BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
BIOOKE MICROELECTRONICS CO.,LTD